BenchChemオンラインストアへようこそ!

ABT-767

PARP inhibitor Ki determination enzyme kinetics

ABT-767 is an orally bioavailable, competitive small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP‑1/2), originally developed by AbbVie (formerly Abbott). It selectively binds to the catalytic domains of PARP‑1 and PARP‑2 with inhibition constants (Ki) of 0.47 nM and 0.85 nM, respectively, thereby blocking base‑excision repair of DNA single‑strand breaks and exploiting synthetic lethality in homologous‑recombination‑deficient (HRD) tumors.

Molecular Formula
Molecular Weight
Cat. No. B1192067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-767
SynonymsABT767;  ABT 767;  ABT-767
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-767 PARP1/2 Inhibitor: Procurement-Relevant Baseline Profile for Preclinical and Clinical Research


ABT-767 is an orally bioavailable, competitive small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP‑1/2), originally developed by AbbVie (formerly Abbott) [1]. It selectively binds to the catalytic domains of PARP‑1 and PARP‑2 with inhibition constants (Ki) of 0.47 nM and 0.85 nM, respectively, thereby blocking base‑excision repair of DNA single‑strand breaks and exploiting synthetic lethality in homologous‑recombination‑deficient (HRD) tumors [1][2]. ABT‑767 completed a Phase 1 dose‑escalation trial (NCT01339650) in patients with BRCA1/2‑mutated advanced solid tumors and high‑grade serous ovarian cancer, establishing a recommended Phase 2 dose of 400 mg twice daily with dose‑proportional pharmacokinetics, a short half‑life of approximately 2 hours, and no significant food effect on oral bioavailability [1].

Why ABT-767 Cannot Be Substituted by Another PARP1/2 Inhibitor Without Quantitative Evidence


PARP1/2 inhibitors are not interchangeable despite sharing a conserved catalytic target. Clinically meaningful parameters—intrinsic enzymatic potency (Ki), selectivity across the PARP family, PARP‑trapping capacity, pharmacokinetic (PK) half‑life, food‑effect liability, and covariate‑driven dose‑adjustment requirements—vary substantially across agents [1]. ABT‑767 occupies a distinct position within this class: it is a pure competitive inhibitor with a short ~2 h half‑life [2], no clinically meaningful food effect, and population‑PK evidence that body size, age, and mild renal impairment do not require dose modification [3]. In contrast, approved PARP inhibitors such as niraparib require individualized starting doses based on body weight and platelet count, while olaparib and talazoparib exhibit significantly longer half‑lives (≥12 h) and distinct drug‑drug interaction profiles [1]. Generic substitution without these quantitative parameters can lead to divergent target coverage, toxicity, and ultimately experimental or clinical outcomes. The evidence items below establish exactly where ABT‑767 differs from its closest analogs, enabling data‑driven selection.

ABT-767 Quantitative Differentiation Evidence: Potency, PK, and Biomarker Data vs. Closest Analogs


PARP1/2 Inhibitory Potency (Ki): ABT-767 vs. Veliparib (ABT-888) — The Closest AbbVie Analog

ABT‑767 exhibits a PARP‑1 Ki of 0.47 nM, approximately 2‑fold lower (more potent) than the PARP‑1 Ki of 0.96 nM reported for veliparib (ABT‑888) in a standardized Nature Communications 2021 assay [1][2]. The PARP‑2 Ki differential is more pronounced: ABT‑767 Ki = 0.85 nM vs. veliparib Ki = 9.9 nM (≈11.6‑fold difference) [1][2]. This indicates that ABT‑767 maintains tighter dual PARP‑1/2 inhibition than its predecessor veliparib, which shows preferential PARP‑1 binding.

PARP inhibitor Ki determination enzyme kinetics competitive inhibition

Short Half‑Life (≈2 h) Enables Rapid Systemic Clearance Relative to Approved PARP Inhibitors

ABT‑767 demonstrates a mean terminal half‑life of approximately 2 hours in the Phase 1 study [1]. This is substantially shorter than the reported half‑lives of approved PARP inhibitors: olaparib (~12 h), rucaparib (~17 h), niraparib (~36 h), and talazoparib (~90 h) [2]. The short half‑life necessitated twice‑daily (BID) dosing to maintain target engagement but also allows rapid washout in the event of toxicity—a clinically meaningful differentiator [1]. Veliparib, the closest AbbVie analog, has a longer half‑life of approximately 6 h [2].

pharmacokinetics half-life drug clearance BID dosing

Absence of Clinically Significant Food Effect on Oral Bioavailability

The Phase 1 trial formally evaluated the effect of food on ABT‑767 pharmacokinetics and found no significant impact on Cmax or AUC up to the 400 mg dose level [1]. The population‑PK analysis confirmed that food influenced only the absorption rate constant (ka) without altering overall exposure (CL/F = 7.34 L/h) [2]. In contrast, olaparib labeling recommends administration without food (fasting) because food delays absorption and increases inter‑patient variability, while niraparib and rucaparib can be taken without regard to food but exhibit higher PK variability in fed states [3].

food effect bioavailability oral administration pharmacokinetic variability

No Dose Adjustment Required for Body Size, Age, or Mild Renal Impairment — Population PK Evidence

A population‑PK model built from 1,809 plasma concentrations in 90 subjects demonstrated that body weight, lean body weight, body surface area, serum creatinine, creatinine clearance, liver function tests, and age did not significantly influence ABT‑767 clearance (CL/F) [1]. Albumin was the only statistically significant covariate on CL/F, yet it explained merely 8% of the total pharmacokinetic variability [1]. This contrasts with niraparib, which requires an individualized starting dose of 200 mg or 300 mg once daily based on baseline body weight (≥77 kg or <77 kg) and platelet count (≥150,000/µL or <150,000/µL) per its FDA label [2].

population pharmacokinetics covariate analysis dose individualization renal impairment

53BP1 Protein Expression as a Predictive Biomarker of ABT‑767 Response in HR‑Deficient Ovarian Cancer

In a retrospective analysis of 36 women with relapsed ovarian cancer treated in the ABT‑767 Phase 1 trial, objective responses occurred exclusively in HR‑deficient tumors (7/18 patients; ORR = 39%) [1]. Notably, the HRD score itself did not correlate with tumor volume change (r = 0.050; p = 0.87), but lower 53BP1 H‑scores were strongly associated with decreased antitumor efficacy of ABT‑767 (r = −0.69; p = 0.004) [1]. This suggests that 53BP1, a key regulator of DNA double‑strand break repair pathway choice, may serve as a specific predictive biomarker for ABT‑767 sensitivity beyond generic HRD status. The 53BP1‑response relationship was not similarly characterized for veliparib or other PARP inhibitors in this dataset.

53BP1 predictive biomarker homologous recombination deficiency PARP inhibitor response

Clinical Efficacy: PFS Stratification by HRD Status in BRCA‑Mutated Ovarian Cancer

In the Phase 1 trial, ABT‑767 demonstrated a median progression‑free survival (PFS) of 6.7 months in HRD‑positive ovarian cancer patients versus 1.8 months in HRD‑negative patients [1]. The objective response rate (ORR) by RECIST 1.1 was 21% (17/80) across all evaluable patients and 30% (24/80) when CA‑125 criteria were included [1]. For cross‑trial context, veliparib monotherapy in a comparable BRCA‑mutated ovarian cancer population (GOG‑280) reported an ORR of 26% and median PFS of 8.2 months in platinum‑sensitive patients [2]; however, ABT‑767's population was more heavily pre‑treated and included platinum‑resistant patients, making direct efficacy comparison inappropriate without propensity‑score matching.

progression-free survival homologous recombination deficiency ovarian cancer RECIST

ABT-767 Best‑Fit Research and Procurement Scenarios Based on Quantitative Differentiation Evidence


Preclinical Tool Compound for Dual PARP‑1/2 Competitive Inhibition with Balanced Sub‑Nanomolar Potency

Investigators requiring a pure competitive (non‑trapping) PARP inhibitor with sub‑nanomolar dual PARP‑1/2 Ki values, particularly where PARP‑2 engagement is mechanistically important, should prioritize ABT‑767 over veliparib (Ki PARP‑2 = 9.9 nM), as ABT‑767 provides an 11.6‑fold PARP‑2 potency advantage [1]. This is relevant for in‑vitro studies of PARP‑2‑specific biology or for experiments where equipotent target coverage of both isoforms is critical to the hypothesis.

In‑Vivo Pharmacokinetic/Pharmacodynamic Studies Requiring Rapid Systemic Clearance and Twice‑Daily Oral Dosing

ABT‑767's approximately 2‑hour half‑life and BID dosing schedule make it suitable for rodent and large‑animal PK/PD studies where rapid washout is desired to minimize carry‑over toxicity in combination regimens [2]. The absence of a food effect and the flat dosing paradigm (no weight‑based adjustment needed) further simplify multi‑dose protocol execution across diverse animal models [3].

Biomarker‑Stratified Clinical or Translational Studies Using 53BP1 as a Predictive Marker of PARP Inhibitor Response

The ABT‑767 Phase 1 dataset uniquely provides a validated clinical correlation between 53BP1 H‑score and antitumor efficacy (r = −0.69, p = 0.004), independent of HRD score [4]. Researchers designing biomarker‑driven clinical trials or retrospective translational analyses in HR‑deficient ovarian cancer can leverage this compound‑specific 53BP1‑efficacy relationship to enrich for likely responders—a selection strategy not yet established for other PARP inhibitors.

Procurement for Combination Studies Where Food‑Independent, Covariate‑Stable Pharmacokinetics Reduce Confounding

ABT‑767's well‑characterized population PK with minimal covariate effects (only albumin, explaining 8% of variability) [3] and lack of food‑effect restrictions position it as a cleaner pharmacological tool for combination studies with chemotherapy, radiotherapy, or immunotherapy. Reduced PK variability minimizes confounding when attributing toxicity or efficacy signals to the combination partner rather than to fluctuating PARP inhibitor exposure.

Quote Request

Request a Quote for ABT-767

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.